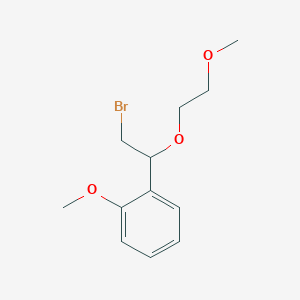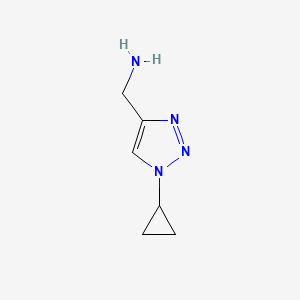
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound characterized by the presence of a pyrazole ring attached to a cyclopropane carboxylic acid moiety
Vorbereitungsmethoden
The synthesis of 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves multi-step organic reactionsThe final step involves the conversion to the hydrochloride salt to enhance its stability and solubility .
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise pH levels to ensure the efficient formation of the desired product .
Analyse Chemischer Reaktionen
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-methyl-1H-pyrazol-4-ylboronic acid: This compound also contains a pyrazole ring but differs in its functional groups and reactivity.
2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: Similar in structure but with variations in the position and type of substituents.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H9ClN2O2 |
|---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-6(11)7(1-2-7)5-3-8-9-4-5;/h3-4H,1-2H2,(H,8,9)(H,10,11);1H |
InChI-Schlüssel |
GSWUDQDGWJINIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CNN=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)


![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
![2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B15302437.png)
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15302445.png)


![N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)

